![molecular formula C22H27NO4S B2631833 methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate CAS No. 1327176-83-9](/img/structure/B2631833.png)
methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate is a complex organic compound characterized by its unique structural features. This compound contains a sulfonyl group attached to a tert-butylphenyl ring and an amino group attached to an ethylphenyl ring, linked through an acrylate moiety. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Sulfonyl Intermediate: The initial step involves the sulfonation of 4-tert-butylphenyl with a sulfonyl chloride reagent under basic conditions to form the sulfonyl intermediate.
Amination Reaction: The sulfonyl intermediate is then reacted with 4-ethylphenylamine in the presence of a suitable catalyst to form the sulfonyl-amino intermediate.
Acrylate Formation: The final step involves the esterification of the sulfonyl-amino intermediate with methyl acrylate under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further to form sulfone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The acrylate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted acrylates.
Scientific Research Applications
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate involves its interaction with specific molecular targets. The sulfonyl and amino groups play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The acrylate moiety may also participate in covalent bonding with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-tert-butylphenyl)acetate
- 4-tert-butylphenyl methyl sulfide
- Methyl p-tolyl sulfoxide
Uniqueness
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate is unique due to its combination of sulfonyl and amino groups attached to distinct phenyl rings, linked through an acrylate moiety. This structural arrangement imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl (Z)-2-(4-tert-butylphenyl)sulfonyl-3-(4-ethylanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-6-16-7-11-18(12-8-16)23-15-20(21(24)27-5)28(25,26)19-13-9-17(10-14-19)22(2,3)4/h7-15,23H,6H2,1-5H3/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXVOSIAQIUIES-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
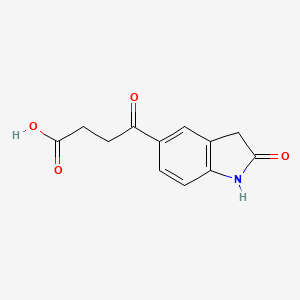
![5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2631753.png)
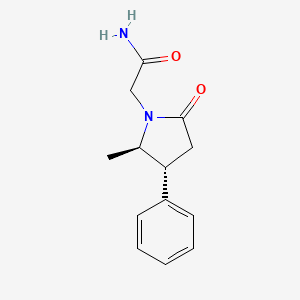
![2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2631755.png)
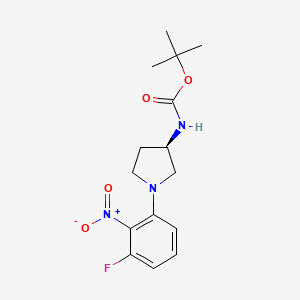
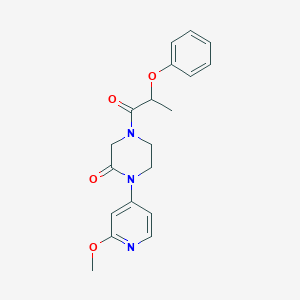
![6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole](/img/structure/B2631760.png)
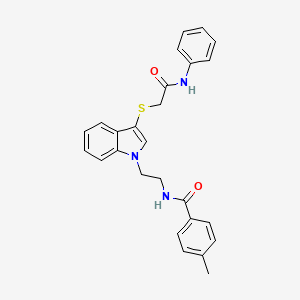
![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2631763.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2631764.png)
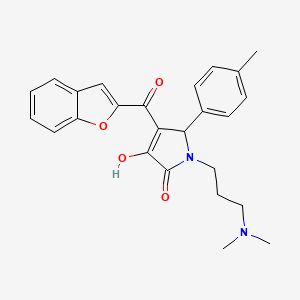
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B2631768.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2631769.png)

